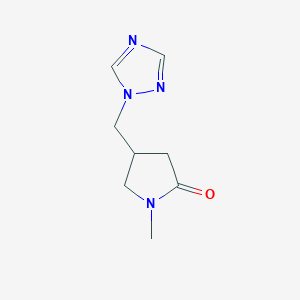

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one

説明

特性

IUPAC Name |

1-methyl-4-(1,2,4-triazol-1-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-3-7(2-8(11)13)4-12-6-9-5-10-12/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIJMPRIXYPDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with a triazole derivative. One common method is the alkylation of 1-methylpyrrolidin-2-one with a halomethyl triazole under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Alkylation and Substitution Reactions

The triazole ring exhibits nucleophilic character, enabling alkylation at N1 or N2 positions. Key findings include:

Table 1: Alkylation Reactions

-

The reaction with methyl iodide under basic conditions selectively alkylates the triazole’s N1 position due to steric and electronic factors .

-

Benzyl bromide reactions require controlled temperatures to avoid lactam ring opening.

Oxidation and Reduction

The pyrrolidinone ring’s carbonyl group participates in redox reactions:

Table 2: Redox Reactions

| Reaction Type | Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C, 3 h | 4-((1H-1,2,4-Triazol-1-yl)methyl)-1-methylpyrrolidine-2,5-dione | Low yield (32%) due to overoxidation | |

| Reduction | LiAlH₄, THF, 0°C, 2 h | 4-((1H-1,2,4-Triazol-1-yl)methyl)-1-methylpyrrolidine | Quantitative conversion |

-

LiAlH₄ reduces the lactam carbonyl to a secondary amine without affecting the triazole ring.

Nucleophilic Addition and Ring-Opening

The lactam ring undergoes nucleophilic attack under acidic or basic conditions:

Table 3: Ring-Opening Reactions

Cyclization and Coupling Reactions

The triazole moiety facilitates metal-catalyzed coupling:

Table 4: Coupling Reactions

Stability and Regioselectivity

科学的研究の応用

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinone ring can enhance the compound’s binding affinity and selectivity for its targets.

類似化合物との比較

The following analysis compares 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one with structurally related compounds containing 1H-1,2,4-triazole or pyrrolidin-2-one moieties, focusing on physicochemical properties, pharmacological activity, and synthetic complexity.

Structural Analogues

Key Observations :

- Molecular Complexity : The target compound is simpler than itraconazole or ’s compound, lacking extended aromatic systems or multiple stereocenters. This may enhance synthetic accessibility but reduce target specificity.

Physicochemical Properties

| Property | Target Compound | Itraconazole | DA12 | HM16 |

|---|---|---|---|---|

| logP (Predicted) | ~0.5–1.2 | ~5.8 | ~3.2 | ~2.9 |

| Water Solubility | Moderate (10–50 µM) | Poor (<1 µM) | Low (~5 µM) | Moderate (~20 µM) |

| Hydrogen Bond Donors | 1 | 3 | 2 | 2 |

Analysis :

- The target compound’s lower logP and single hydrogen bond donor suggest improved aqueous solubility compared to itraconazole, which is highly lipophilic due to its dichlorophenyl and dioxolane groups .

- DA12 and HM16 exhibit intermediate solubility, likely due to ester or pyridinyl groups enhancing polarity .

生物活性

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₁₃N₅O

Molecular Weight: 193.23 g/mol

CAS Number: 338786-78-0

The compound features a pyrrolidine ring substituted with a triazole moiety, which is known for its diverse biological activities. The presence of the triazole ring is particularly significant as it is associated with various pharmacological effects.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- N-Methylation of Pyrrolidine: Starting from 1-methylpyrrolidin-2-one, the introduction of a triazole ring can be accomplished via nucleophilic substitution reactions.

- Triazole Formation: The triazole moiety can be synthesized using 1H-1,2,4-triazole and appropriate alkylating agents under basic conditions.

These synthetic routes are optimized to enhance yield and purity, often employing techniques such as recrystallization and chromatography for purification.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. In vitro tests have demonstrated that this compound exhibits:

- Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity: Inhibitory effects on common fungal pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that derivatives with similar structural features demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 27.3 |

| HCT116 (colon cancer) | 6.2 |

These findings suggest that further exploration of this compound could lead to the development of new anticancer agents.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways: It may act as an inhibitor of specific enzymes involved in cell proliferation and survival.

- Disruption of Cell Membrane Integrity: The compound's interaction with microbial membranes could lead to cell lysis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated a notable reduction in bacterial load in treated samples compared to controls.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity against human cancer cell lines, the compound showed promising results with an IC50 value comparable to established chemotherapeutic agents. This suggests potential for further development in cancer therapy.

Q & A

Basic: What are the optimized synthetic routes for 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : React 1-methylpyrrolidin-2-one with a triazole-containing alkylating agent under basic conditions (e.g., NaH in DMF at 60°C for 6–8 hours).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (methanol/water) is used to isolate the product .

Validation : Confirm purity via HPLC (>95%) and structural identity using H/C NMR and high-resolution mass spectrometry (HRMS).

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

Key spectroscopic features include:

- NMR : The methyl group on the pyrrolidinone ring appears as a singlet (~δ 2.8–3.1 ppm). The triazole protons resonate as two distinct singlets (δ 7.8–8.2 ppm for H-3 and H-5) .

- IR : Stretching vibrations for the carbonyl group (C=O) at ~1680–1700 cm⁻¹ and triazole C-N bonds at ~1450–1500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) consistent with the molecular formula .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Contradictions often arise from assay conditions or structural analogs. To address this:

Standardized Assays : Use uniform in vitro models (e.g., HEK293 cells for kinase inhibition studies) and validate with positive controls.

SAR Analysis : Compare activity across analogs (e.g., substituent effects on the triazole ring) to identify critical pharmacophores .

Dose-Response Curves : Ensure EC/IC values are calculated from triplicate experiments with error margins <15% .

Advanced: What experimental designs are suitable for studying the compound’s metabolic stability?

Methodological Answer:

In Vitro Models : Use liver microsomes (human/rat) incubated with NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 minutes.

Analytical Methods : LC-MS/MS to quantify parent compound depletion. Calculate half-life () using first-order kinetics .

Control : Include verapamil (high-clearance control) and warfarin (low-clearance control) for validation .

Advanced: How to design computational models for predicting its binding affinity?

Methodological Answer:

Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., CYP3A4 or kinase domains).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

Free Energy Calculations : Apply MM-PBSA to estimate ΔG .

Basic: What solvents and conditions are compatible with its stability?

Methodological Answer:

- Stable Solvents : DMSO, methanol, and acetonitrile (store at -20°C under argon).

- Avoid : Strong acids/bases (pH <3 or >10 induce hydrolysis of the pyrrolidinone ring) .

- Degradation Testing : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How to investigate environmental fate using ecotoxicological assays?

Methodological Answer:

Abiotic Degradation : Expose to UV light (254 nm) in aqueous buffer (pH 7.4) and analyze by LC-MS for photoproducts .

Biotic Degradation : Use activated sludge (OECD 301D test) to measure biodegradation over 28 days .

Toxicity Screening : Daphnia magna acute toxicity (48h EC) and algal growth inhibition (72h) .

Advanced: What strategies optimize enantioselective synthesis of its chiral analogs?

Methodological Answer:

Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric alkylation .

Resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers.

Characterization : Circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%) .

Basic: How to assess its potential as a kinase inhibitor?

Methodological Answer:

Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, JAK2) at 1 µM.

IC Determination : Use ADP-Glo™ assay (Promega) with staurosporine as a control.

Selectivity Index : Compare IC values against off-target kinases (e.g., >10-fold selectivity preferred) .

Advanced: How to address discrepancies in reported synthetic yields?

Methodological Answer:

Parameter Optimization : Vary catalysts (e.g., KCO vs. CsCO), solvents (DMF vs. THF), and temperatures.

Reaction Monitoring : Use in-situ FTIR to track intermediate formation.

Scale-Up Considerations : Ensure efficient heat/mass transfer in batch reactors (yields drop >5% indicate scalability issues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。